

UHPLC-MS/MS Analysis of Trimethoprim and Metabolites in Human Plasma

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Compound Focus: Trimethoprim lactate

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Introduction

Trimethoprim (TMP) is a widely prescribed antibiotic, often in combination with sulfamethoxazole. Despite its long-term use, comprehensive analytical methods for its metabolites in humans have been limited. This document details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of TMP and five of its key metabolites in human plasma [1]. The method is characterized by its high sensitivity, specificity, and a rapid run time of under 8 minutes.

Experimental Protocol

2.1. Materials and Reagents

- **Analytical Standards:** TMP, 4DM-TMP, 3DM-TMP, 1NO-TMP, 3NO-TMP, C α -OH-TMP, and the internal standard D9-TMP [1].
- **Solvents:** UHPLC grade acetonitrile, methanol, and water.
- **Additive:** Formic acid.
- **Consumables:** Phospholipid removal plates (Phenomenex), 2 mL 96-well sample plates (Waters).

2.2. Equipment

- **UHPLC System:** I-Class Acquity UPLC with a Flow-Through Needle (FTN) autosampler.

- **Mass Spectrometer:** Xevo TQ-XS triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- **Chromatography Column:** Restek Raptor Biphenyl column (1.8 μm , 100 \times 2.1 mm) with a matching pre-column.
- **Sample Preparation:** Positive Pressure-96 manifold (Waters) for high-throughput processing.

2.3. Sample Preparation Procedure

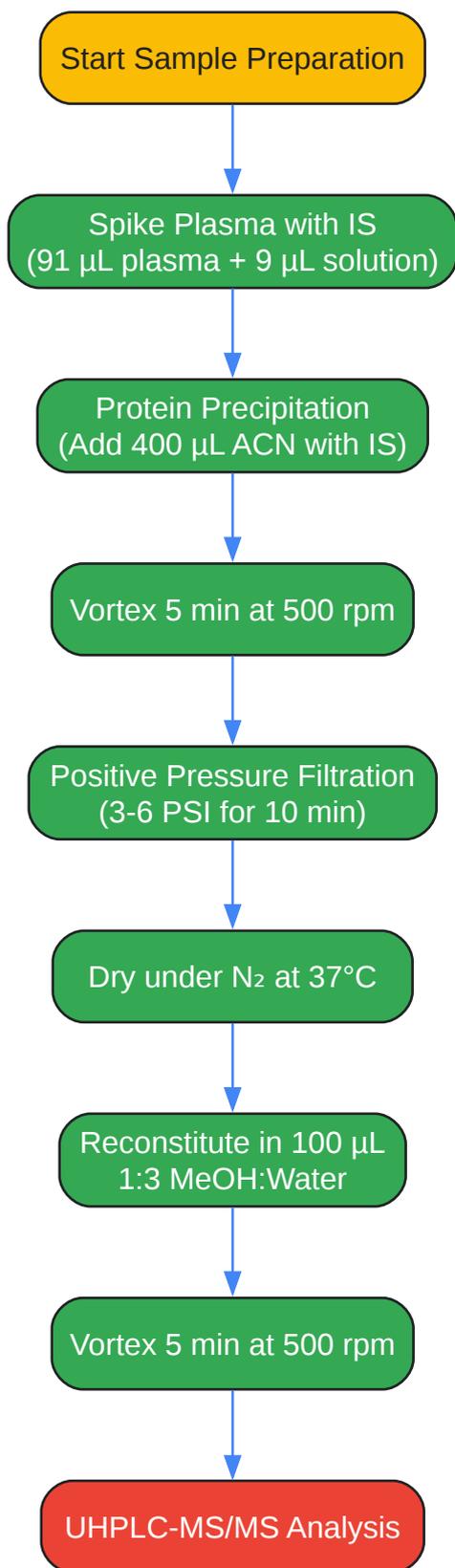
- **Spike and Precipitate:** Combine 91 μL of human plasma with 9 μL of the appropriate spiking solution (for standards/QC) or 1:3 methanol:water (for subject samples). Add 400 μL of acetonitrile containing the internal standard D9-TMP (20 nM final concentration) for protein precipitation [1].
- **Vortex and Filter:** Cap the phospholipid removal plate and vortex at 500 rpm for 5 minutes.
- **Positive Pressure Filtration:** Transfer the samples to a collection plate using a positive pressure manifold (3-6 PSI for ~10 minutes).
- **Dry and Reconstitute:** Evaporate the filtrate to dryness under a stream of nitrogen at 37°C. Reconstitute the dry residue with 100 μL of 1:3 methanol:water.
- **Final Vortex and Analyze:** Vortex the reconstituted samples for 5 minutes at 500 rpm, centrifuge briefly, and transfer to vials for UHPLC-MS/MS analysis.

2.4. UHPLC-MS/MS Instrumental Parameters

- **Chromatographic Conditions:**
 - **Mobile Phase A:** Water with 0.1% formic acid.
 - **Mobile Phase B:** Methanol with 0.1% formic acid.
 - **Gradient Program:**
 - 1% B for 0.5 minutes.
 - Ramp to 50% B over 8 minutes.
 - Flash to 99% B and hold for 1.1 minutes.
 - Return to 1% B and re-equilibrate for 1.4 minutes.
 - **Flow Rate:** 400 $\mu\text{L}/\text{min}$.
 - **Column Temperature:** 60°C.
 - **Autosampler Temperature:** 10°C.
 - **Injection Volume:** Typically 1-5 μL (method-dependent).
- **Mass Spectrometric Conditions:**
 - **Ionization Mode:** ESI positive.
 - **Capillary Voltage:** 2.0 kV.
 - **Source Temperature:** 150 °C.
 - **Desolvation Temperature:** 450 °C.

- **Desolvation Gas Flow:** 800 L/h.
- **Nebulizer Gas:** 7.0 bar.

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis:



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2.5. MRM Transitions and Compound-Specific Parameters

The table below lists the optimized multiple reaction monitoring (MRM) transitions and key parameters for each analyte [1].

• **Table 1: MRM Transitions and Parameters for TMP and Metabolites**

Analyte	Precursor Ion > Product Ion (m/z)	Collision Energy (V)	Retention Time (min)*
Trimethoprim (TMP)	291.0 > 123.0	25	Method-dependent
4DM-TMP	277.0 > 261.0	25	Method-dependent
3DM-TMP	277.0 > 261.0	25	Method-dependent
1NO-TMP	307.0 > 275.0	23	Method-dependent
3NO-TMP	307.0 > 275.0	23	Method-dependent
C α -OH-TMP	307.0 > 259.0	17	Method-dependent
D9-TMP (IS)	300.0 > 123.0	25	Method-dependent

*Retention times are method-dependent and should be confirmed empirically.

Method Validation Summary

The method was validated according to FDA guidelines. Key performance data are summarized below [1].

• **Table 2: Method Validation Data (Precision and Accuracy)**

Analyte	Nominal Concentration [nM]	Measured Concentration [nM]	Precision (% CV)	Accuracy (%)
Trimethoprim	15.6	14.9	13.8	95.5

Analyte	Nominal Concentration [nM]	Measured Concentration [nM]	Precision (% CV)	Accuracy (%)
	50.0	46.4	10.0	92.8
	200.0	205.8	6.9	102.9
	1500.0	1507.7	5.0	100.5
4DM-TMP	1.6	1.5	11.0	97.8
	5.0	4.7	8.5	93.2
	20.0	20.6	10.1	102.9
	150.0	152.9	6.0	100.5
3DM-TMP	1.6	1.5	7.6	99.1
	5.0	4.8	7.8	96.1
	20.0	20.3	8.7	101.6
	150.0	151.1	6.0	100.7
1NO-TMP	1.6	1.5	13.2	98.8
	5.0	4.8	10.6	96.2
	20.0	20.8	6.1	103.9
	150.0	153.2	6.9	102.1
3NO-TMP	1.6	1.6	9.3	103.3
	5.0	4.9	9.6	97.8
	20.0	21.2	11.1	106.2
	150.0	151.6	7.2	101.1

Analyte	Nominal Concentration [nM]	Measured Concentration [nM]	Precision (% CV)	Accuracy (%)
C α -OH-TMP	1.6	1.6	14.3	100.5
	5.0	4.9	11.1	97.1
	20.0	20.9	5.3	104.7
	150.0	152.1	7.9	101.4

Additional Validation Results:

- **Linearity:** Calibration curves were linear over the specified ranges [1].
- **Recovery:** Extraction recovery was consistent and >70% for all analytes [1].
- **Specificity:** No interference was observed from blank plasma matrices [1].

Application Notes

- **Metabolite Profiling:** This protocol is the first to enable the quantification of five TMP metabolites (4DM-TMP, 3DM-TMP, 1NO-TMP, 3NO-TMP, and C α -OH-TMP) in pediatric plasma samples, providing a tool for studying the role of metabolism in adverse drug reactions [1].
- **High-Throughput Adaptation:** The 96-well plate format and rapid UHPLC-MS/MS analysis (sub-8 minutes) make this method suitable for high-throughput clinical and pharmacokinetic studies.
- **Robustness:** The use of a biphenyl column provides excellent separation for these structurally similar compounds. The validated precision and accuracy values were within $\pm 15\%$ of nominal values, meeting standard bioanalytical criteria [1].

Method Flexibility and Advanced Applications

For specific analytical needs, the core method can be adapted. Alternative techniques like **UHPLC-ToF-MS (Time-of-Flight Mass Spectrometry)** are highly effective for multiclass, multi-residue screening of antibiotics, including trimethoprim, in various matrices like milk, and offer the advantage of retrospective data analysis [2]. Furthermore, research into trimethoprim's fate in complex systems, such as its metabolization in lettuce, which identified over 30 metabolites, highlights the power of high-resolution mass spectrometry for uncovering novel biotransformation pathways [3].

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